Succinylcholine chloride dihydrate

Catalog No.
S544267
CAS No.
6101-15-1
M.F
C14H32ClN2O5+
M. Wt
343.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinylcholine chloride dihydrate

CAS Number

6101-15-1

Product Name

Succinylcholine chloride dihydrate

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate

Molecular Formula

C14H32ClN2O5+

Molecular Weight

343.87 g/mol

InChI

InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1

InChI Key

MCKZIXJIZQVIAW-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]

Solubility

>59.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

uxamethonium Chloride Dihydrate

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-]

Understanding Neuromuscular Transmission

Succinylcholine chloride dihydrate acts as a depolarizing neuromuscular blocking agent. It mimics the action of acetylcholine, a natural neurotransmitter responsible for muscle contraction. By binding to the nicotinic acetylcholine receptors at the neuromuscular junction, succinylcholine chloride dihydrate disrupts the normal signal transmission between nerves and muscles, leading to muscle paralysis []. This property allows researchers to study the intricate mechanisms of neuromuscular transmission by observing the effects of succinylcholine chloride dihydrate on muscle response.

Studies have employed succinylcholine chloride dihydrate to investigate various aspects of neuromuscular function, including:

  • Role of ion channels: Succinylcholine chloride dihydrate's interaction with nicotinic acetylcholine receptors can help researchers understand the function of ion channels involved in muscle excitation-contraction coupling [].
  • Neuromuscular disorders: Researchers can utilize succinylcholine chloride dihydrate to study impaired neuromuscular transmission in animal models of diseases like myasthenia gravis.

Investigating Muscle Physiology

The rapid onset and short duration of action of succinylcholine chloride dihydrate make it a suitable tool for studying muscle physiology. Researchers can use it to:

  • Evaluate muscle force generation: By inducing muscle relaxation, succinylcholine chloride dihydrate allows researchers to measure the contractile properties of muscles in response to various stimuli [].
  • Study muscle metabolism: The temporary paralysis caused by succinylcholine chloride dihydrate can be used to investigate muscle metabolism under different conditions [].

Succinylcholine chloride dihydrate is a depolarizing skeletal muscle relaxant primarily used in medical settings to facilitate intubation and surgical procedures. It is composed of two acetylcholine molecules linked by their acetyl groups, resulting in a compound that mimics the action of acetylcholine at the neuromuscular junction. This compound is typically administered in its chloride salt form, which enhances its solubility and stability. The molecular formula for succinylcholine chloride dihydrate is C14H30Cl2N2O6C_{14}H_{30}Cl_{2}N_{2}O_{6}, and it has a molecular weight of approximately 397.34 g/mol .

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Molecular weight: 397.34 g/mol [].
  • Melting point: Not applicable, decomposes upon heating.
  • Solubility: Highly soluble in water (1 in 2).
  • pKa: 12.2 (estimated) [].
  • Stability: Aqueous solutions are unstable and should be used immediately after preparation.

Succinylcholine is a potent medication with several safety considerations:

  • Muscle paralysis: Succinylcholine can cause complete paralysis of all skeletal muscles, including the diaphragm, leading to respiratory depression and the need for mechanical ventilation.
  • Malignant hyperthermia: Succinylcholine can trigger a potentially fatal reaction characterized by a rapid increase in body temperature, muscle rigidity, and metabolic acidosis in susceptible individuals.
  • Hyperkalemia: Succinylcholine can cause the release of potassium from muscle cells, leading to elevated blood potassium levels (hyperkalemia) which can disrupt heart rhythm.
Succinylcholine+AChRDepolarizationMuscle Contraction\text{Succinylcholine}+\text{AChR}\rightarrow \text{Depolarization}\rightarrow \text{Muscle Contraction}

After a short period, succinylcholine's effects wane as it is hydrolyzed by plasma cholinesterase into inactive metabolites, leading to muscle relaxation lasting approximately 4 to 6 minutes .

The primary biological activity of succinylcholine chloride dihydrate is its role as a neuromuscular blocker. Its rapid onset of action (within 60 seconds) makes it particularly valuable for short medical procedures requiring quick muscle relaxation. The compound induces paralysis by preventing further action potentials in muscle fibers after the initial depolarization phase. This mechanism is crucial during surgeries where intubation is necessary, allowing for controlled ventilation .

Succinylcholine chloride dihydrate can be synthesized through various methods, typically involving the reaction of acetyl chloride with choline derivatives. The synthesis generally follows these steps:

  • Formation of Acetylated Choline: Acetyl chloride reacts with choline to form an acetylated choline intermediate.
  • Dimerization: This intermediate undergoes a condensation reaction to form succinylcholine.
  • Crystallization: The product is then crystallized from an aqueous solution containing hydrochloric acid to yield succinylcholine chloride dihydrate.
2Acetylated CholineSuccinylcholine+2HCl2\text{Acetylated Choline}\rightarrow \text{Succinylcholine}+2\text{HCl}

Succinylcholine chloride dihydrate is primarily utilized in:

  • Anesthesia: As part of general anesthesia protocols during surgeries to induce rapid muscle relaxation.
  • Emergency Medicine: For rapid sequence intubation in emergency settings due to its quick onset and short duration of action.
  • Diagnostic Procedures: Occasionally used in certain diagnostic tests requiring temporary paralysis.

Its effectiveness in these applications stems from its ability to provide brief but profound neuromuscular blockade .

Research on the interactions of succinylcholine chloride dihydrate has revealed several important considerations:

  • Drug Interactions: Concurrent use with other neuromuscular blockers or certain antibiotics (e.g., aminoglycosides) may potentiate its effects or lead to prolonged paralysis.
  • Genetic Variability: Individuals with genetic variations affecting plasma cholinesterase activity may experience prolonged effects due to slower metabolism of succinylcholine.
  • Electrolyte Imbalances: Conditions such as hyperkalemia can exacerbate the risk of cardiac arrhythmias when using succinylcholine .

Several compounds share structural or functional similarities with succinylcholine chloride dihydrate. Below are comparisons highlighting its uniqueness:

CompoundTypeDuration of ActionUnique Features
Rocuronium BromideNon-depolarizing blockerIntermediateFaster recovery compared to succinylcholine
Vecuronium BromideNon-depolarizing blockerIntermediateLess cardiovascular side effects
Atracurium BesylateNon-depolarizing blockerIntermediateMetabolized via plasma esterases and non-specific esterases
Mivacurium ChlorideNon-depolarizing blockerShortRapidly metabolized by plasma cholinesterase

Succinylcholine's unique profile lies in its rapid onset and short duration compared to non-depolarizing agents like rocuronium and vecuronium, making it particularly suited for situations requiring immediate muscle relaxation .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

343.1999748 g/mol

Monoisotopic Mass

343.1999748 g/mol

Heavy Atom Count

22

UNII

8L0S1G435E

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (muscle type) [HSA:1134 1140 1144 1145 1146] [KO:K04803 K04812 K04816 K04817 K04818]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Suxamethonium_chloride

Dates

Modify: 2023-09-12

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